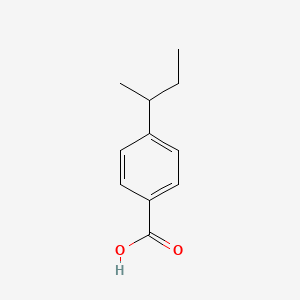

2-Bromo-3-(4-tert-butylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

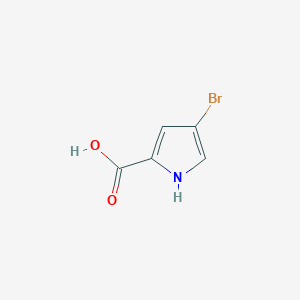

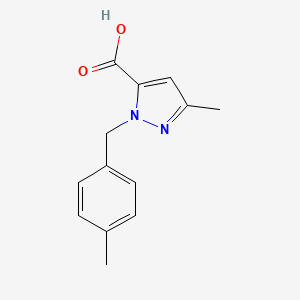

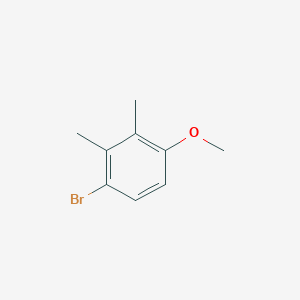

The compound "2-Bromo-3-(4-tert-butylphenyl)-1-propene" is a brominated propene derivative with a tert-butylphenyl group attached to the middle carbon. This structure suggests potential reactivity typical of alkenes, such as electrophilic addition, as well as the influence of the bulky tert-butyl group on its chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves the use of brominated intermediates, which can undergo further functionalization. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the preparation of a complex with a seven-membered ring, indicating the potential for creating complex structures from simpler brominated precursors . Similarly, the synthesis of 1-(2,4,6-Tri-t-butylphenyl)-3-phenyl-1-phosphaallenes from dibromophosphaethene shows the versatility of brominated compounds in synthesizing phosphorus-containing analogs .

Molecular Structure Analysis

The molecular structure of brominated propenes can be quite complex, as evidenced by the study of 2-bromo-3-chloro-1-propene, which exists in two conformers in the gas phase . This suggests that "2-Bromo-3-(4-tert-butylphenyl)-1-propene" may also exhibit conformational isomerism, with the potential for different spatial arrangements influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated propenes are reactive intermediates that can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles to yield functionalized vinylsilanes, indicating that the presence of a bromine atom on the propene can facilitate nucleophilic substitution reactions . The preparation of 2-bromo-3-(tri-n-butylstannyl)-1-propene and its reactivity in SE' reactions with aldehydes further demonstrates the versatility of brominated propenes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propenes are influenced by their molecular structure. The electron diffraction study of 2-bromo-3-chloro-1-propene provides insights into the bond lengths and angles, which are crucial for understanding the physical properties of these compounds . Although the specific physical and chemical properties of "2-Bromo-3-(4-tert-butylphenyl)-1-propene" are not detailed in the provided papers, the related studies suggest that factors such as conformational isomerism and the presence of bulky substituents can significantly affect these properties.

科学的研究の応用

Application 1: Evaluation of Halogen Chain-End Functionality in Polymers

- Summary of the Application : This research involves the evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers. These polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

- Methods of Application : The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS. The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .

- Results or Outcomes : Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used .

Application 2: Anti-Inflammatory Effect in LPS-Induced RAW264.7 Macrophage Cells

- Summary of the Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized. These compounds were screened for their anti-inflammatory effect .

- Methods of Application : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells. The final target compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

- Results or Outcomes : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively .

Application 3: Synthesis of Telechelic Materials

- Summary of the Application : This research involves the synthesis of telechelic materials using esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol). These polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures .

- Methods of Application : The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS. The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .

- Results or Outcomes : Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used .

Application 4: Anti-Inflammatory Effect in LPS-Induced RAW264.7 Macrophage Cells

- Summary of the Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized. These compounds were screened for their anti-inflammatory effect .

- Methods of Application : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells. The final target compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

- Results or Outcomes : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively .

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDHFPPZLPMVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373594 |

Source

|

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-tert-butylphenyl)-1-propene | |

CAS RN |

842140-27-6 |

Source

|

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)